3'-n-Pentoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-n-Pentoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group and a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-pentanol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3’-n-Pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pentoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce trifluoroethanol derivatives.
Scientific Research Applications
3’-n-Pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog without the pentoxy group.
3’,5’-Dichloro-2,2,2-trifluoroacetophenone: Contains additional chlorine substituents on the phenyl ring.
4’-Bromo-2,2,2-trifluoroacetophenone: Substituted with a bromine atom instead of a pentoxy group.
Uniqueness: 3’-n-Pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and pentoxy groups, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIICTZTWBZVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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